molecular formula C4H6O B231344 cis-Crotonaldehyde CAS No. 15798-64-8

cis-Crotonaldehyde

Cat. No.: B231344
CAS No.: 15798-64-8
M. Wt: 70.09 g/mol
InChI Key: MLUCVPSAIODCQM-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-2-Butenal, also known as (2E)-but-2-enal or crotonal, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position (e)-2-Butenal exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa) (e)-2-Butenal has been detected in multiple biofluids, such as feces and saliva. Within the cell, (e)-2-butenal is primarily located in the cytoplasm (e)-2-Butenal is a flower tasting compound that can be found in fruits, garden tomato, and potato. This makes (e)-2-butenal a potential biomarker for the consumption of these food products.

Properties

CAS No.

15798-64-8

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

(Z)-but-2-enal

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2-

InChI Key

MLUCVPSAIODCQM-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C=O

SMILES

CC=CC=O

Canonical SMILES

CC=CC=O

density

d2020 0.85

melting_point

Mp -69 °
-69°C

4170-30-3
15798-64-8
123-73-9

physical_description

Liquid

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

solubility

150 mg/mL at 2 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Crotonaldehyde
Reactant of Route 2
cis-Crotonaldehyde
Reactant of Route 3
Reactant of Route 3
cis-Crotonaldehyde
Reactant of Route 4
cis-Crotonaldehyde
Reactant of Route 5
Reactant of Route 5
cis-Crotonaldehyde
Reactant of Route 6
cis-Crotonaldehyde

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